molecular formula C23H27N5O4 B10871984 N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

N'-{(3Z)-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide

Cat. No.: B10871984
M. Wt: 437.5 g/mol
InChI Key: FJGBAUNEDBLRQX-GGAOABPHSA-N
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Description

N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps, including the formation of the indole core, functional group modifications, and the final coupling reactions. Common reagents used in these synthetic routes include sodium borohydride (NaBH4) for reduction reactions and various aldehydes for Schiff base formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{1-[(DIETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the indole core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C23H27N5O4/c1-4-27(5-2)16-28-20-9-7-6-8-19(20)22(23(28)30)26-25-21(29)15-32-24-14-17-10-12-18(31-3)13-11-17/h6-14,30H,4-5,15-16H2,1-3H3/b24-14+,26-25?

InChI Key

FJGBAUNEDBLRQX-GGAOABPHSA-N

Isomeric SMILES

CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CO/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CON=CC3=CC=C(C=C3)OC

Origin of Product

United States

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